[(7S,9Z,11S,12R,13S,14R,15R,16R,17S,18S,19Z,21Z)-2,15,17,32-tetrahydroxy-11-methoxy-3,7,12,14,16,18,22-heptamethyl-1'-(2-methylpropyl)-6,23-dioxospiro[8,33-dioxa-24,27,29-triazapentacyclo[23.6.1.14,7.05,31.026,30]tritriaconta-1(32),2,4,9,19,21,24,26,30-nonaene-28,4'-piperidine]-13-yl] acetate
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Overview
Description
Rifabutin is a bactericidal antibiotic primarily used to treat tuberculosis and prevent Mycobacterium avium complex infections, especially in patients with HIV/AIDS who cannot tolerate rifampin . It belongs to the rifamycin family of antibiotics and works by inhibiting the DNA-dependent RNA polymerase in bacteria, thereby blocking RNA synthesis .
Preparation Methods
Synthetic Routes and Reaction Conditions: The preparation of rifabutin involves several steps, starting with the synthesis of rifamycin-S, which is then brominated to form 3-bromine rifamycin-S. This intermediate is further processed through various reactions, including cooling, acid addition, and crystallization, to obtain rifabutin .
Industrial Production Methods: Industrial production of rifabutin typically involves the use of organic solvents like ethyl acetate and n-hexanes. The process includes refluxing, cooling, and vacuum drying to achieve the desired crystalline form of rifabutin .
Chemical Reactions Analysis
Types of Reactions: Rifabutin undergoes several types of chemical reactions, including oxidation, reduction, and substitution. These reactions are crucial for its stability and efficacy.
Common Reagents and Conditions:
Oxidation: Often involves the use of oxidizing agents like potassium permanganate.
Reduction: Typically employs reducing agents such as sodium borohydride.
Substitution: Involves reagents like bromine and ethyl acetate.
Major Products Formed: The primary product formed from these reactions is rifabutin itself, which is then used in various pharmaceutical formulations .
Scientific Research Applications
Rifabutin has a wide range of scientific research applications:
Mechanism of Action
Rifabutin acts by inhibiting the DNA-dependent RNA polymerase in gram-positive and some gram-negative bacteria. This inhibition leads to the suppression of RNA synthesis, ultimately causing bacterial cell death . The compound specifically targets bacterial RNA polymerase without affecting the mammalian enzyme, making it highly effective and selective .
Comparison with Similar Compounds
Rifampin: Another rifamycin antibiotic commonly used for tuberculosis treatment.
Rifapentine: Similar to rifampin but with a longer half-life, allowing for less frequent dosing.
Uniqueness of Rifabutin: Rifabutin is unique in its ability to be used in patients who cannot tolerate rifampin, particularly those with HIV/AIDS on antiretroviral therapy. It also has a broader spectrum of activity against Mycobacterium avium complex infections .
Properties
Molecular Formula |
C46H62N4O11 |
---|---|
Molecular Weight |
847.0 g/mol |
IUPAC Name |
[2,15,17,32-tetrahydroxy-11-methoxy-3,7,12,14,16,18,22-heptamethyl-1'-(2-methylpropyl)-6,23-dioxospiro[8,33-dioxa-24,27,29-triazapentacyclo[23.6.1.14,7.05,31.026,30]tritriaconta-1(31),2,4,9,19,21,25(32),26,29-nonaene-28,4'-piperidine]-13-yl] acetate |
InChI |
InChI=1S/C46H62N4O11/c1-22(2)21-50-18-16-46(17-19-50)48-34-31-32-39(54)28(8)42-33(31)43(56)45(10,61-42)59-20-15-30(58-11)25(5)41(60-29(9)51)27(7)38(53)26(6)37(52)23(3)13-12-14-24(4)44(57)47-36(40(32)55)35(34)49-46/h12-15,20,22-23,25-27,30,37-38,41,52-55H,16-19,21H2,1-11H3,(H,47,57) |
InChI Key |
AZFBLLCNOQPJGJ-UHFFFAOYSA-N |
Canonical SMILES |
CC1C=CC=C(C(=O)NC2=C(C3=C(C4=C(C(=C3O)C)OC(C4=O)(OC=CC(C(C(C(C(C(C1O)C)O)C)OC(=O)C)C)OC)C)C5=NC6(CCN(CC6)CC(C)C)N=C25)O)C |
Origin of Product |
United States |
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